molecular formula C10H19NO B2466308 2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol CAS No. 1855554-71-0

2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol

Cat. No. B2466308
CAS RN: 1855554-71-0
M. Wt: 169.268
InChI Key: PXXGXTJFIMVSBY-UHFFFAOYSA-N
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Description

“2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol” is a chemical compound with the CAS number 1855554-71-0 . It has a molecular weight of 169.26 and a molecular formula of C10H19NO .

Scientific Research Applications

Sigma Receptor Ligands and Biological Profiles

A study focused on the biological profile of new substituted 1-phenyl-2-cyclopropylmethylamines highlighted the importance of cyclobutane and piperidine moieties for achieving high affinity for sigma receptor subtypes. Specifically, compounds with these structures demonstrated significant sigma1 and sigma2 receptor affinity, suggesting potential applications in modulating tissue transglutaminase (TG-2) expression in astroglial cell cultures, which could have implications for neurological and psychiatric disorders. These findings suggest that cyclobutane-piperidine compounds, such as 2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol, may act as sigma receptor agonists with potential therapeutic applications (Prezzavento et al., 2007).

Antimicrobial Activities of Cyclobutane Derivatives

Research on Schiff base ligands containing cyclobutane rings has shown that these compounds and their metal complexes possess antimicrobial properties. Specifically, studies on complexes formed with CoII, CuII, NiII, and ZnII exhibited activity against various microorganisms, indicating that this compound derivatives could be explored for antimicrobial applications (Cukurovalı et al., 2002).

Chemokine Receptor Inhibition for Dermatological Conditions

A compound structurally related to this compound was identified as a potent antagonist of the chemokine receptor CCR10, displaying significant efficacy in a murine model of contact hypersensitivity. This suggests that cyclobutane-piperidine derivatives could be valuable in developing treatments for dermatological inflammatory conditions by targeting chemokine receptors (Abeywardane et al., 2016).

DNA Repair Pathway Inhibition for Cancer Therapy

Investigations into ERCC1-XPF inhibitors, which are critical for repairing DNA lesions, identified compounds with a cyclobutane core as potent inhibitors. These findings indicate a promising avenue for enhancing the efficacy of chemotherapeutic agents and radiosensitizers in cancer treatment by inhibiting the DNA repair pathway, highlighting the potential of cyclobutane-piperidine derivatives in oncology (Elmenoufy et al., 2020).

[2+2] Cycloaddition and Radical Addition Reactions

A study achieved metal-free [2+2] cycloaddition and 1,4-addition sequences using S-centered radicals, demonstrating a greener approach to accessing functionalized cyclobutane derivatives. This research suggests that compounds like this compound can be synthesized through environmentally friendly methods, opening up new possibilities for their application in material science and organic synthesis (Liu et al., 2017).

properties

IUPAC Name

2-(4-methylpiperidin-1-yl)cyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-8-4-6-11(7-5-8)9-2-3-10(9)12/h8-10,12H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXGXTJFIMVSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2CCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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